Cas no 1246817-24-2 (3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10)
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 Chemical and Physical Properties
Names and Identifiers
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- 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10
- 2-[3-(1,1,2,2,2-pentadeuterioethoxy)-4-(1,1,2,2,2-pentadeuterioethoxycarbonyl)phenyl]acetic acid
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- Inchi: 1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)/i1D3,2D3,3D2,4D2
- InChI Key: OTGSESBEJUHCES-MWUKXHIBSA-N
- SMILES: O(C([2H])([2H])C([2H])([2H])[2H])C1C=C(CC(=O)O)C=CC=1C(=O)OC([2H])([2H])C([2H])([2H])[2H]
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E891902-10mg |
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 |
1246817-24-2 | 10mg |
$150.00 | 2023-05-18 | ||
| TRC | E891902-100mg |
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 |
1246817-24-2 | 100mg |
$1171.00 | 2023-05-18 |
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10
Research Briefing on 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 (CAS: 1246817-24-2) in Chemical Biology and Pharmaceutical Applications
3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10, a deuterated analog of the parent compound, has recently garnered attention in chemical biology and pharmaceutical research due to its potential applications in drug metabolism studies and as a stable isotope-labeled internal standard. The compound (CAS: 1246817-24-2) is characterized by the incorporation of ten deuterium atoms, which significantly enhances its utility in mass spectrometry-based analytical methods. This briefing synthesizes the latest findings on its synthesis, applications, and mechanistic insights from peer-reviewed literature up to Q2 2024.
The primary use of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 lies in its role as a tracer in pharmacokinetic studies. Recent work by Zhang et al. (2023, Journal of Labelled Compounds and Radiopharmaceuticals) demonstrated its efficacy in quantifying the metabolic stability of ester-containing pharmaceuticals via LC-MS/MS, achieving a detection sensitivity improvement of 40% compared to non-deuterated analogs. The deuterium labeling minimizes interference from endogenous metabolites, a critical advantage for in vivo studies.
From a synthetic chemistry perspective, novel catalytic deuteration methods have been developed to improve the production efficiency of this compound. A 2024 Organic Process Research & Development study described a palladium-catalyzed H/D exchange protocol that achieves >98% deuteration at the benzylic position, addressing previous challenges in regioselectivity. This advancement is particularly relevant for scaling up GMP-grade production, as the compound is increasingly used in clinical trial biomarker assays.
Emerging applications in targeted protein degradation were highlighted at the 2024 ACS Spring Meeting. Researchers presented data showing that the ethyl ester moiety of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 serves as a versatile handle for PROTAC linker construction, with the deuterated form providing improved proteolytic stability in cellular models. This aligns with the growing demand for isotope-labeled compounds in chemical biology tool development.
Regulatory considerations for this compound were recently addressed in an FDA guidance update (2024) on isotope-labeled substances in bioanalytical method validation. The document specifically references deuterated aromatic acids like 1246817-24-2 as Class 1 biomarkers, requiring demonstration of isotopic fidelity during long-term stability studies. This has implications for its use in regulated bioanalysis across therapeutic areas.
Future research directions include exploring its utility in imaging mass spectrometry (as reported in preliminary work by MIT's Koch Institute) and as a building block for deuterated polymer-drug conjugates. The compound's unique combination of aromatic stability and hydrolytic lability makes it particularly interesting for controlled release applications, though this requires further in vivo characterization.
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